4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with a unique structure that includes cyclopropyl, methyl, pyrrolidinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine include:
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
- 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7/c1-15-13-18(24-20(22-15)17-5-6-17)26-9-11-27(12-10-26)19-14-16(2)23-21(25-19)28-7-3-4-8-28/h13-14,17H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKHVHJQWVOWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NC(=C4)C)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.